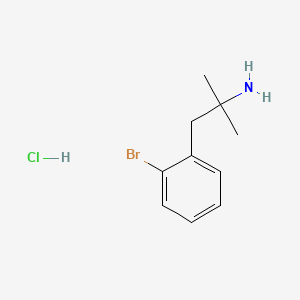

![molecular formula C10H13Li4N6O13P3 B1659322 Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate CAS No. 64564-03-0](/img/structure/B1659322.png)

Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Übersicht

Beschreibung

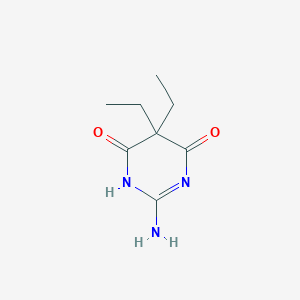

The compound seems to be a complex organophosphorus compound. The structure suggests it might be related to nucleotides or nucleosides, which are the building blocks of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound seems to include a purine ring, which is a component of many bioactive molecules, including DNA and RNA .Wissenschaftliche Forschungsanwendungen

G-Protein Activation Studies

5’-Guanylylimidodiphosphate Tetralithium Salt is an analog of guanosine triphosphate (GTP) with a non-hydrolyzable bond, making it a valuable tool for studying G-protein activation . It binds tightly to G-proteins in the presence of Mg2+, allowing researchers to investigate the role of G-proteins in signal transduction without the complication of GTP hydrolysis.

Adenylate Cyclase Stimulation

This compound is a potent stimulator of adenylate cyclase . By mimicking GTP’s effects, it facilitates the study of cyclic AMP (cAMP) pathways, which are crucial for understanding cellular responses to hormones and neurotransmitters.

Protein Synthesis Research

It is often used in studies of protein synthesis . The initiation of protein translocation across the endoplasmic reticulum membrane is essential for protein synthesis, and this compound helps in dissecting the steps involved in this process.

Signal Recognition Particle (SRP) Interaction

The compound has been utilized to study the interaction between the signal recognition particle and its receptor during protein targeting to the endoplasmic reticulum . This is vital for understanding the mechanism of protein sorting and translocation.

Wirkmechanismus

Target of Action

The primary targets of 5’-Guanylylimidodiphosphate Tetralithium Salt are G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .

Mode of Action

5’-Guanylylimidodiphosphate Tetralithium Salt is a nonhydrolyzable analog of GTP . It can bind to and irreversibly activate G proteins in the presence of Mg2+ . This results in changes in the cell’s biochemical processes .

Biochemical Pathways

The compound affects the adenylate cyclase pathway . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cAMP, an important second messenger in many biological processes . The activation of G proteins by the compound stimulates adenylate cyclase, leading to increased levels of cAMP .

Result of Action

The irreversible activation of G proteins by 5’-Guanylylimidodiphosphate Tetralithium Salt leads to the stimulation of adenylate cyclase . This results in increased levels of cAMP, which can have various effects on the cell’s function depending on the specific biochemical context .

Action Environment

The action, efficacy, and stability of 5’-Guanylylimidodiphosphate Tetralithium Salt can be influenced by various environmental factors. For instance, its ability to activate G proteins requires the presence of Mg2+ Additionally, factors such as pH, temperature, and the presence of other biochemicals could potentially influence its action

Eigenschaften

IUPAC Name |

tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFMILQQVRELO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Li4N6O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657541 | |

| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |

CAS RN |

64564-03-0 | |

| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid](/img/structure/B1659245.png)

![4-[1-(4-Carbamoylphenyl)-2,2-dichloroethenyl]benzamide](/img/structure/B1659247.png)

![4-[(4-chlorophenyl)methoxy]-N-(3,4-dichlorophenyl)-3-methoxybenzamide](/img/structure/B1659248.png)

![2-Chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B1659256.png)

![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1659258.png)

![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)